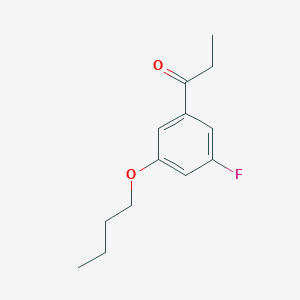
1-(3-Butoxy-5-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Butoxy-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C13H17FO2 It is characterized by the presence of a butoxy group and a fluorine atom attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(3-Butoxy-5-fluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-butoxy-5-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product. Industrial production methods may involve the use of catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Butoxy-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Butoxy-5-fluorophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Butoxy-5-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and activity. These transformations can influence various biological processes, depending on the specific context and application.
Comparison with Similar Compounds
1-(3-Butoxy-5-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Butoxyphenyl)propan-1-one: Lacks the fluorine atom, which may affect its reactivity and applications.
1-(3-Fluorophenyl)propan-1-one: Lacks the butoxy group, which may influence its solubility and chemical behavior.
1-(3-Butoxy-5-chlorophenyl)propan-1-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(3-butoxy-5-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-3-5-6-16-12-8-10(13(15)4-2)7-11(14)9-12/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAWDKIVULISMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C(=O)CC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7997211.png)
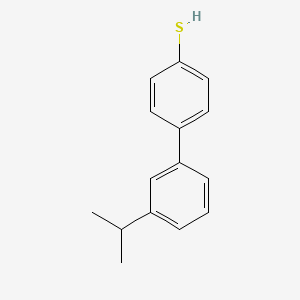
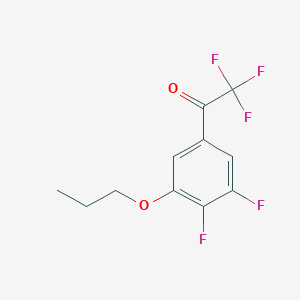

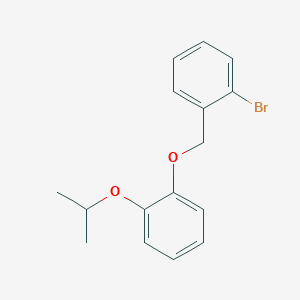
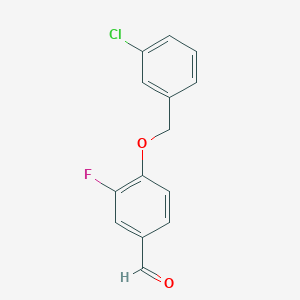
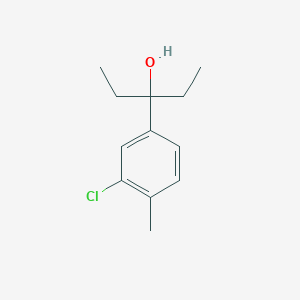
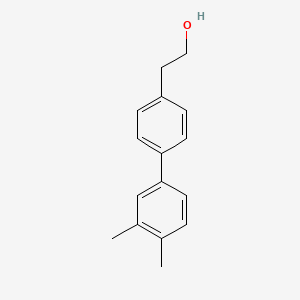
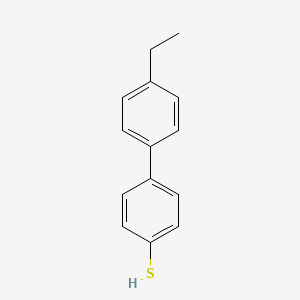
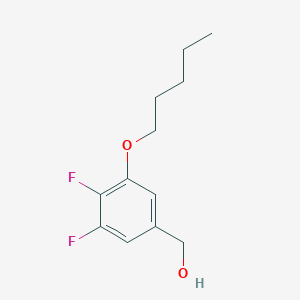
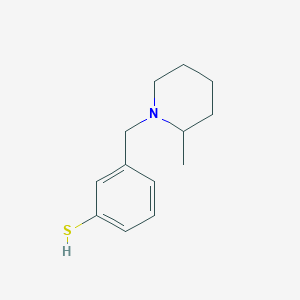
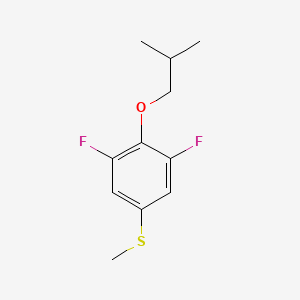
![2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7997297.png)
![1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997305.png)
